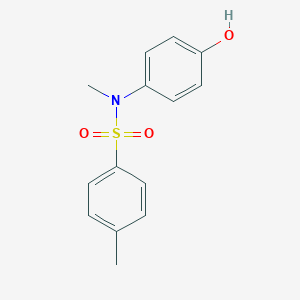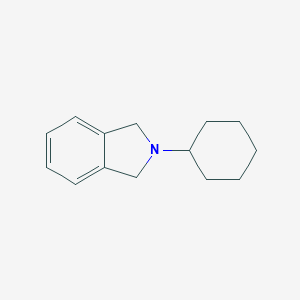
2-Cyclohexyl-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-2,3-dihydro-1H-isoindole, also known as CHDI, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. CHDI is a heterocyclic compound that contains a cyclohexyl ring and an isoindole ring. It has a molecular formula of C13H17N and a molecular weight of 187.28 g/mol.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2,3-dihydro-1H-isoindole involves its interaction with specific enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the expression of genes involved in cancer progression. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-Cyclohexyl-2,3-dihydro-1H-isoindole has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has also been found to inhibit the growth of various bacteria and viruses, including HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Cyclohexyl-2,3-dihydro-1H-isoindole in lab experiments is its potential for use in drug discovery and development. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has been shown to have activity against various diseases, and its mechanism of action has been studied extensively. However, one limitation of using 2-Cyclohexyl-2,3-dihydro-1H-isoindole is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Cyclohexyl-2,3-dihydro-1H-isoindole. One area of focus is the development of 2-Cyclohexyl-2,3-dihydro-1H-isoindole derivatives that have increased potency and selectivity for specific enzymes and proteins. Another area of focus is the evaluation of 2-Cyclohexyl-2,3-dihydro-1H-isoindole in animal models of disease, which may provide insight into its potential as a therapeutic agent. Additionally, the use of 2-Cyclohexyl-2,3-dihydro-1H-isoindole in combination with other drugs or therapies may be explored to enhance its efficacy.
Synthesis Methods
2-Cyclohexyl-2,3-dihydro-1H-isoindole can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an indole derivative and an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reduction of a cyclohexylidene derivative of indole with a reducing agent such as lithium aluminum hydride.
Scientific Research Applications
2-Cyclohexyl-2,3-dihydro-1H-isoindole has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various diseases, including cancer, neurodegenerative diseases, and infectious diseases. 2-Cyclohexyl-2,3-dihydro-1H-isoindole has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
properties
CAS RN |
117135-94-1 |
|---|---|
Product Name |
2-Cyclohexyl-2,3-dihydro-1H-isoindole |
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-cyclohexyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H19N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h4-7,14H,1-3,8-11H2 |
InChI Key |
BZMWURMWIVLKQI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC3=CC=CC=C3C2 |
Canonical SMILES |
C1CCC(CC1)N2CC3=CC=CC=C3C2 |
synonyms |
2-CYCLOHEXYL-2,3-DIHYDRO-1H-ISOINDOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)



![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)
![25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid](/img/structure/B40631.png)
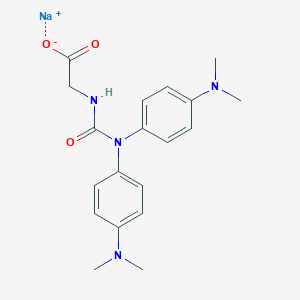

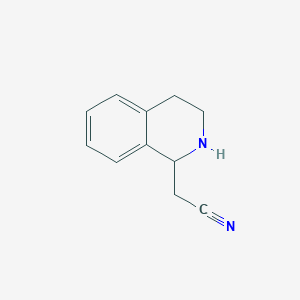
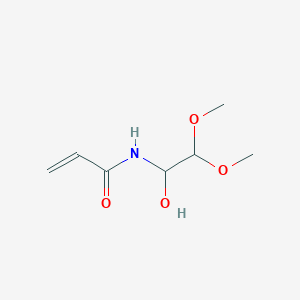
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
